molecular formula C10H13NO B1353874 1-(4-Methoxyphenyl)cyclopropanamine CAS No. 72934-40-8

1-(4-Methoxyphenyl)cyclopropanamine

Cat. No.: B1353874
CAS No.: 72934-40-8
M. Wt: 163.22 g/mol
InChI Key: ANCAJMAPVNINSB-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)cyclopropanamine is an organic compound with the molecular formula C10H13NO. It features a cyclopropane ring attached to a phenyl group substituted with a methoxy group at the para position.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various cyclopropylamine derivatives, ketones, aldehydes, and substituted phenyl compounds .

Scientific Research Applications

1-(4-Methoxyphenyl)cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 1-(4-Methoxyphenyl)cyclopropanamine is unique due to its methoxy substitution, which can influence its reactivity and biological activity compared to similar compounds with different substituents. For example, the presence of a methoxy group can enhance its electron-donating properties, affecting its interactions with other molecules .

Properties

IUPAC Name

1-(4-methoxyphenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCAJMAPVNINSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501280
Record name 1-(4-Methoxyphenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72934-40-8
Record name 1-(4-Methoxyphenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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